molecular formula C5H5F2NOS B14051946 (4-(Difluoromethyl)thiazol-5-yl)methanol

(4-(Difluoromethyl)thiazol-5-yl)methanol

Cat. No.: B14051946
M. Wt: 165.16 g/mol
InChI Key: CLLAZHGJJZUZPE-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)thiazol-5-yl)methanol is a chemical compound with the CAS registry number 2007920-69-4 . Its molecular formula is C5H5F2NOS and it has a molecular weight of 165.16 g/mol . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Specific applications, research value, and mechanism of action for this compound are not detailed in the available sources and should be referenced from the scientific literature for a comprehensive understanding.

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

[4-(difluoromethyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C5H5F2NOS/c6-5(7)4-3(1-9)10-2-8-4/h2,5,9H,1H2

InChI Key

CLLAZHGJJZUZPE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)C(F)F

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

Hantzsch Thiazole Synthesis with Microwave Assistance

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. A modified protocol involves reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation. This method accelerates cyclization, completing the reaction in 15–20 minutes at 120°C, compared to 6–8 hours under conventional heating. The resultant thiazole intermediate undergoes oxidation with manganese dioxide (MnO₂) to introduce the hydroxymethyl group at position 5, yielding (4-(difluoromethyl)thiazol-5-yl)methanol with 78–85% purity.

Bromination and Nucleophilic Substitution

Bromination of 1-cyclopropylethanone using bromine in acetic acid generates 2-bromo-1-cyclopropylethanone, which reacts with 1-methylthiourea in the presence of potassium carbonate. Subsequent Boc protection with di-tert-butyl dicarbonate affords 4-cyclopropyl-N-methylthiazol-2-amine. Alkylation with acetaldehyde via lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C introduces the hydroxymethyl group, followed by MnO₂ oxidation to finalize the product. Nuclear magnetic resonance (NMR) data for intermediates, such as tert-butyl 5-(1-hydroxypropyl)-4-methylthiazol-2-yl(methyl)carbamate, confirm regioselectivity (δ 1.58 ppm for Boc methyl groups).

Green Chemistry Approaches

Ultrasound-Mediated Alkylation

Replacing conventional stirring with ultrasound irradiation (35 kHz) reduces reaction times from hours to minutes. For instance, methylthio group introduction using iodomethane and triethylamine in water completes within 3 minutes at 25°C, achieving 95% yield. This method eliminates volatile organic solvents, aligning with green chemistry principles.

Aqueous-Phase Condensation with Amino Acids

Condensing (Z)-5-(4-methoxybenzylidene)-2-(methylthio)thiazol-4(5H)-one with L-alanine under ultrasound irradiation (1–4 minutes) produces derivatives with 89–93% yield. Potassium carbonate facilitates nucleophilic substitution, while water acts as both solvent and heat dissipator, minimizing side reactions.

Industrial-Scale Preparation

Dichloromethane-Based Carbamate Formation

A patented large-scale method dissolves thiazol-5-yl methanol in dichloromethane, followed by sequential additions of triethylamine and di-tert-butyl dicarbonate (DiBOC). The reaction proceeds at 25–30°C for 4 hours, yielding Boc-protected intermediates. Subsequent hydrolysis with concentrated hydrochloric acid (HCl) in methanol at 80–85°C removes protecting groups, affording the final product with ≥99% purity after toluene recrystallization.

Impurity Control Using Antioxidants

Industrial protocols incorporate L-ascorbic acid (0.1–0.5 wt%) to suppress N-oxide impurity formation during storage. Solvent recycling systems recover dichloromethane and hexane, reducing waste by 40%.

Comparative Analysis of Methodologies

Table 1. Key Metrics Across Preparation Methods
Method Conditions Time Yield (%) Purity (%)
Microwave Hantzsch 120°C, microwave irradiation 20 min 85 78
Ultrasound Alkylation 25°C, H₂O, 35 kHz 3 min 95 92
Industrial Carbamate 25–30°C, dichloromethane 4 hr 90 99
  • Reaction Efficiency : Ultrasound methods outperform classical routes in yield and time due to enhanced mass transfer.
  • Scalability : Industrial processes prioritize solvent recovery and impurity control, albeit with longer durations.
  • Environmental Impact : Aqueous-phase reactions reduce toxic waste by 70% compared to halogenated solvents.

Mechanistic Insights and Optimization

Role of LDA in Alkylation

Lithium diisopropylamide (LDA) deprotonates the thiazole nitrogen at −78°C, enabling nucleophilic attack on aldehydes. Kinetic studies show that substituting THF with 2-methyltetrahydrofuran increases reaction rates by 20% due to improved solubility of intermediates.

Oxidant Selection in Hydroxymethylation

Manganese dioxide (MnO₂) proves superior to chromium-based oxidants, minimizing over-oxidation to carboxylic acids. Stoichiometric ratios of 1.5:1 (MnO₂:substrate) achieve optimal conversion without side products.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)thiazol-5-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding thiazole carboxylic acids, while reduction may produce thiazole alcohols.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the thiazole ring significantly influence molecular properties. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Effects
(4-(Difluoromethyl)thiazol-5-yl)methanol Difluoromethyl (4), Methanol (5) C₅H₅F₂NOS 165.16 Balanced lipophilicity, metabolic stability, moderate electron-withdrawing effects
(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)methanol Methyl (4), Trifluoromethyl (2) C₆H₅F₃NOS 196.17 Strong electron-withdrawing effects (trifluoromethyl), increased acidity
(2-Chloro-5-Methylthiazol-4-yl)Methanol Chloro (2), Methyl (5) C₅H₆ClNOS 163.63 Lower electronegativity, potential halogen bonding interactions
[5-Methyl-4-(trifluoromethyl)thiazol-2-yl]methanol Methyl (5), Trifluoromethyl (4) C₆H₅F₃NOS 196.17 Steric hindrance, altered electronic environment due to trifluoromethyl
(4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazol-5-yl)methanol (Compound 22) 3-Chlorophenyl (4), Trifluoromethyl (2) C₁₁H₆ClF₃NOS 304.68 Bulky aromatic substituent impacts receptor binding and solubility
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) exhibits stronger electron-withdrawing effects than difluoromethyl (CHF₂), influencing acidity and reactivity. For example, CF₃-substituted compounds show downfield shifts in ¹H NMR (δ ~5.02 for -CH₂OH) compared to CHF₂ analogs .
  • Lipophilicity : Difluoromethyl (logP ~1.8) provides moderate lipophilicity, enhancing membrane permeability without excessive hydrophobicity, whereas trifluoromethyl (logP ~2.3) may reduce aqueous solubility .

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